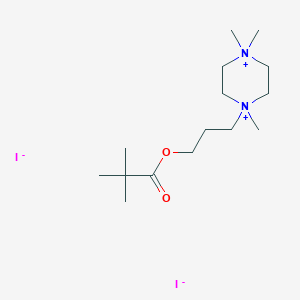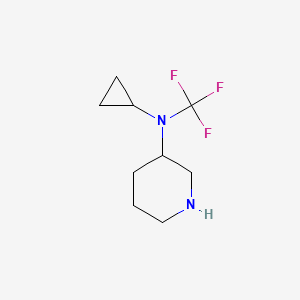![molecular formula C7H6ClN5 B13970964 8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine CAS No. 2942-29-2](/img/structure/B13970964.png)
8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 8-chloro-5-nitropyrido[2,3-d]pyridazine with hydrazine hydrate in the presence of a catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding pyridazine N-oxide derivatives.
Reduction: Formation of 8-chloro-5-aminopyrido[2,3-d]pyridazine.
Substitution: Formation of 8-amino-5-hydrazinylpyrido[2,3-d]pyridazine derivatives.
Applications De Recherche Scientifique
8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
- 8-Chloro-5-nitropyrido[2,3-d]pyridazine
- 5-Chloro-8-hydrazinopyrido[2,3-d]pyridazine
- 8-Amino-5-chloropyrido[2,3-d]pyridazine
Comparison: 8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine is unique due to its hydrazinyl group, which imparts distinct reactivity and biological activity compared to its analogs. For example, the presence of the hydrazinyl group allows for specific interactions with biological targets that are not possible with nitro or amino derivatives .
Propriétés
Numéro CAS |
2942-29-2 |
|---|---|
Formule moléculaire |
C7H6ClN5 |
Poids moléculaire |
195.61 g/mol |
Nom IUPAC |
(8-chloropyrido[2,3-d]pyridazin-5-yl)hydrazine |
InChI |
InChI=1S/C7H6ClN5/c8-6-5-4(2-1-3-10-5)7(11-9)13-12-6/h1-3H,9H2,(H,11,13) |
Clé InChI |
RCBPPWNKXFROLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=NN=C2NN)Cl)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


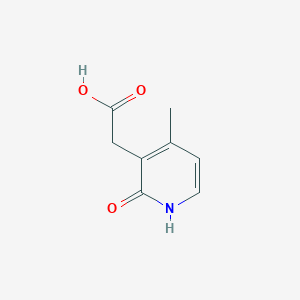
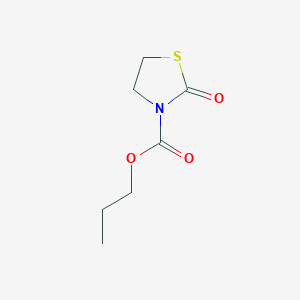
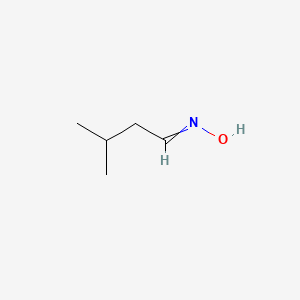
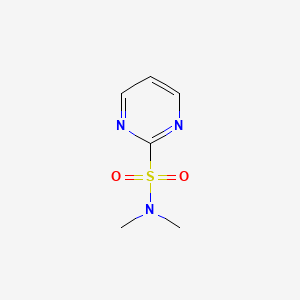

![4-ethoxy-5H-pyridazino[4,5-b]indole](/img/structure/B13970919.png)
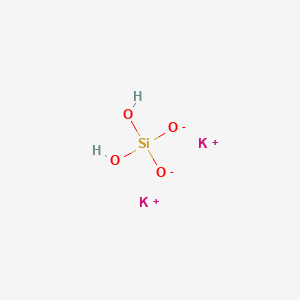

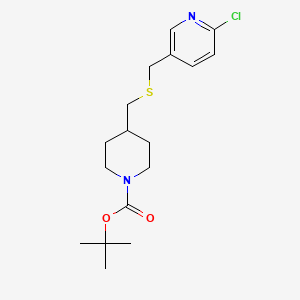
![4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide](/img/structure/B13970955.png)
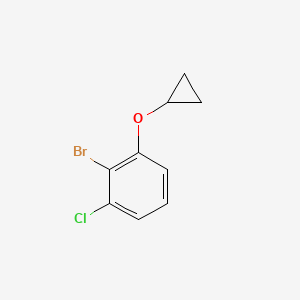
![6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13970958.png)
